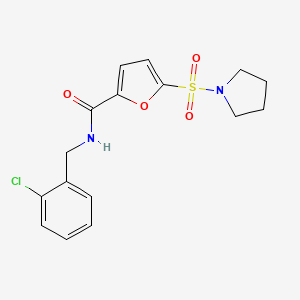

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

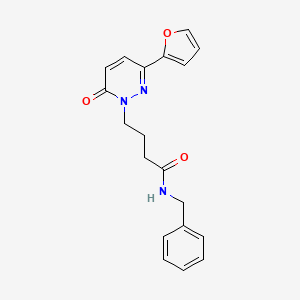

The compound N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a chemical entity that may have potential pharmacological or biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar furan carboxamide derivatives and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the formation of the furan ring followed by the introduction of various substituents at appropriate positions on the ring. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involves the use of elemental analysis, FT-IR, 1H NMR, and HR-MS methods for characterization . The synthesis process is likely to be similar for N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide, with specific reagents and conditions tailored to introduce the 2-chlorobenzyl and pyrrolidin-1-ylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. The structure of these compounds can be determined using techniques such as single crystal X-ray diffraction, as seen with the compound in paper , which crystallizes in the monoclinic system. The spatial arrangement of the substituents around the furan ring can significantly affect the compound's properties and reactivity.

Chemical Reactions Analysis

Furan carboxamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the furan ring and the functional groups attached to it. The reactivity can be influenced by the electronic effects of the substituents, as well as their steric demands. The compounds may also form complexes with metal ions, as seen in paper , where the ligand coordinates with Co(II), Ni(II), and Cu(II) ions to form neutral complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the crystal structure analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide reveals specific bond angles and torsion angles that can influence the compound's physical properties . The thermal decomposition of metal complexes of furan carboxamides can be studied using thermogravimetry, providing insights into their stability and decomposition pathways .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Furan-2-carboxamide Derivatives : Studies on the synthesis of furan-2-carboxamide derivatives and their properties provide insights into the methods used to create various furan-2-carboxamide compounds, including reactions like electrophilic substitution, and their potential as building blocks in medicinal chemistry and materials science. For example, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and its reactions are explored, demonstrating the versatility of furan-2-carboxamide derivatives in creating heterocyclic compounds with potential biological activity (El’chaninov & Aleksandrov, 2017).

Potential Applications in Drug Design and Material Science

- Antiprotozoal Agents : Furan-2-carboxamide derivatives have been studied for their potential as antiprotozoal agents. Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents highlights the significance of furan-2-carboxamide scaffolds in developing treatments for protozoal infections, showcasing the potential medical applications of these compounds (Ismail et al., 2004).

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c17-13-6-2-1-5-12(13)11-18-16(20)14-7-8-15(23-14)24(21,22)19-9-3-4-10-19/h1-2,5-8H,3-4,9-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAQRNSWVKDYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2513987.png)

![(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2513988.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2513992.png)

![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B2513993.png)

![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2513997.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2514002.png)